molecular formula C23H16FN3O4 B6547936 N-(2H-1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946331-62-0

N-(2H-1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B6547936
CAS No.: 946331-62-0
M. Wt: 417.4 g/mol
InChI Key: BFHAJWHRFZFFAY-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H16FN3O4 and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.11248416 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O4/c24-16-5-3-14(4-6-16)12-27-21-15(2-1-9-25-21)10-18(23(27)29)22(28)26-17-7-8-19-20(11-17)31-13-30-19/h1-11H,12-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHAJWHRFZFFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms contributing to its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

Property Details
Molecular Formula C20H19FN2O4
Molecular Weight 373.38 g/mol
CAS Number 850472-81-0

The structure features a naphthyridine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 1,8-naphthyridine derivatives with benzodioxole and fluorophenyl groups. Various synthetic pathways have been explored to optimize yield and purity, employing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent efficacy compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

The naphthyridine scaffold has been associated with anticancer activity. Recent studies have reported that derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival. For example, compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth .

Neuroprotective Effects

Some studies suggest potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This aligns with findings on other naphthyridine derivatives that have shown promise in treating neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 8 µg/mL against S. aureus, demonstrating superior activity compared to traditional antibiotics.

Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cells (MCF-7) showed that the compound induced significant apoptosis at concentrations of 10 µM after 24 hours of treatment. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cancer cells.
  • Antioxidant Activity : The presence of benzodioxole moiety contributes to radical scavenging activity, reducing oxidative stress in cells.

Preparation Methods

Introduction of the 2-Oxo Group

The 2-oxo moiety is introduced either during cyclization or via post-cyclization oxidation. In WO2013139712A1, a 2-chloro-1,8-naphthyridine intermediate is hydrolyzed using aqueous NaOH in THF at 60°C to yield the 2-oxo derivative. Alternatively, direct oxidation of a methyl group at position 2 with KMnO₄ in acidic conditions provides the ketone.

Alkylation at Position 1: Installation of the 4-Fluorobenzyl Group

The 4-fluorobenzyl group is introduced via nucleophilic substitution or alkylation. Patent US10669272B2 details the reaction of a 1-chloro-1,8-naphthyridine intermediate with 4-fluorobenzylmagnesium bromide in THF at −78°C, achieving 85% yield. Alternatively, Mitsunobu conditions (DIAD, PPh₃) can couple 4-fluorobenzyl alcohol to a hydroxylated naphthyridine precursor.

Optimization of Alkylation Conditions

Reaction temperature and base selection critically impact yields. Using NaH as a base in DMF at 80°C minimizes byproducts such as dialkylation. Polar aprotic solvents (e.g., DMF) enhance solubility, while bulky bases (e.g., DBU) suppress side reactions.

Carboxamide Formation at Position 3

The final step involves coupling the 3-carboxylic acid derivative of 1,8-naphthyridine with 5-amino-1,3-benzodioxole. Patent WO2012000595A1 employs HATU as a coupling reagent in DCM, achieving 92% conversion. Alternatively, EDCl/HOBt in DMF at room temperature provides comparable yields.

Characterization of the Final Product

The product is purified via recrystallization from ethanol/water (3:1) and characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, naphthyridine-H), 7.32–7.28 (m, 2H, Ar-H), 6.85 (s, 1H, benzodioxole-H).

  • HPLC : >99% purity (C18 column, 70:30 acetonitrile/water).

  • XRPD : Distinct diffraction peaks at 2θ = 12.4°, 18.7°, and 24.9° confirm crystallinity.

Alternative Synthetic Routes and Scalability

One-Pot Synthesis

A telescoped approach condenses cyclization, alkylation, and amidation into a single reactor, reducing purification steps. WO2013139712A1 reports a 65% overall yield using this method, albeit with stricter temperature control requirements.

Green Chemistry Considerations

Replacing DMF with cyclopentyl methyl ether (CPME) as a solvent reduces environmental impact while maintaining 88% yield. Catalytic methods using Fe₃O₄ nanoparticles for oxidation steps are under investigation.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at position 4 is mitigated by using sterically hindered bases (e.g., LDA) or directing groups (e.g., boronic esters).

Carboxamide Hydrolysis

The benzodioxole ring’s electron-rich nature predisposes the amide to hydrolysis under acidic conditions. Stabilizing the intermediate with Boc-protection or using mild coupling reagents (e.g., COMU) addresses this.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageReference
Stepwise Synthesis7899.5High reproducibility
One-Pot Synthesis6598.2Reduced solvent use
Green Chemistry Route8899.1Environmentally friendly

Q & A

Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including cyclization to form the naphthyridine core and subsequent coupling with substituted aromatic groups. Key steps include:

  • Cyclization : Formation of the 1,8-naphthyridine core via precursor cyclization under reflux with catalysts like acetic anhydride .
  • Coupling : Introducing the 4-fluorobenzyl and benzodioxol groups via nucleophilic substitution or amidation, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .
  • Purification : Use of column chromatography or recrystallization with solvents like ethanol/dichloromethane to achieve >95% purity . Optimization of reaction time, solvent polarity, and stoichiometry is critical to avoid side products like unreacted intermediates .

Q. Which spectroscopic techniques are essential for structural validation, and what key features should be analyzed?

  • NMR : Analyze aromatic proton environments (e.g., δ 7.24–8.53 ppm for naphthyridine protons) and coupling constants to confirm substitution patterns .
  • Mass Spectrometry (MS) : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 513.5 for related derivatives) .
  • HPLC : Monitor purity (>95%) and retention times under gradient elution (e.g., C18 columns, acetonitrile/water mobile phase) .
  • IR : Identify carbonyl (C=O, 1650–1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can crystallographic refinement (e.g., SHELX) resolve structural ambiguities and inform structure-activity relationships (SAR)?

  • SHELX Applications : Use SHELXL for high-resolution refinement of X-ray data to determine bond lengths/angles (e.g., naphthyridine C–N bond distances ~1.34 Å) and torsional angles for substituent orientation .
  • SAR Insights : Compare crystal structures of analogs (e.g., 4-fluorophenyl vs. chlorophenyl derivatives) to correlate substituent positioning with biological activity .
  • Twinned Data Handling : SHELXL’s twin refinement tools are critical for resolving overlapping reflections in low-symmetry space groups .

Q. What experimental design strategies (e.g., DoE) optimize multi-step synthesis yields?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading, solvent ratio) and identify optimal conditions. For example, a central composite design can model non-linear yield responses in cyclization steps .
  • Flow Chemistry : Continuous-flow systems improve reproducibility in oxidation steps (e.g., Omura-Sharma-Swern oxidation) by maintaining precise temperature/pressure control .
  • Statistical Modeling : Multivariate analysis (e.g., ANOVA) quantifies the impact of reaction time vs. temperature on yield, reducing trial-and-error approaches .

Q. How do substituent variations (e.g., fluorophenyl vs. benzodioxol) influence biological activity and metabolic stability?

  • Biological Activity : Fluorophenyl groups enhance lipophilicity and target binding (e.g., kinase inhibition), while benzodioxol moieties improve metabolic stability via steric hindrance .
  • In Vitro Assays : Compare IC50 values in enzyme inhibition assays (e.g., COX-2 or kinase targets) using analogs with differing substituents .
  • Metabolic Profiling : Use hepatic microsome assays to track oxidative degradation (HPLC-MS) and identify stable derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of similar naphthyridine derivatives?

  • Source Evaluation : Cross-validate data from peer-reviewed journals vs. preliminary reports. For example, anti-inflammatory activity in may conflict with weaker activity in due to assay variability (cell lines vs. in vivo models) .
  • Control Standardization : Replicate studies using identical conditions (e.g., ATP concentration in kinase assays) to isolate structural effects .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) can predict binding affinities and reconcile conflicting experimental IC50 values .

Methodological Recommendations

Q. What strategies enhance the reproducibility of synthetic protocols for this compound?

  • Stoichiometric Precision : Use Schlenk-line techniques for moisture-sensitive steps (e.g., amide coupling) .
  • In-line Analytics : Integrate FTIR or Raman spectroscopy for real-time reaction monitoring .
  • Batch-to-Batch Consistency : Adopt QbD (Quality by Design) principles to define critical quality attributes (CQAs) like particle size and polymorphic form .

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